molecular formula C12H20N4 B1386343 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine CAS No. 837421-41-7

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

Cat. No. B1386343
CAS RN: 837421-41-7
M. Wt: 220.31 g/mol
InChI Key: JFMTYIZZCGHGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine, also known as 6-IPPA, is a chemical compound that is used in a wide range of scientific applications. 6-IPPA is a derivative of piperazine, an organic compound that is found naturally in certain plants, fungi, and bacteria. 6-IPPA is a versatile compound that has been used in organic synthesis and as a reagent in biochemical and physiological experiments.

Scientific Research Applications

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a building block for the synthesis of peptides and other biologically active molecules. In addition, this compound has been used as a ligand in biochemical and physiological experiments. For example, it has been used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways.

Mechanism of Action

The mechanism of action of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is not fully understood. However, it is believed that the compound binds to certain proteins, including G-protein coupled receptors, and modulates their activity. In addition, this compound has been shown to interact with other molecules, such as cyclic nucleotides, and may play a role in regulating cell signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclic nucleotide phosphodiesterases, and can modulate the activity of other proteins, such as G-protein coupled receptors. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has several advantages for use in laboratory experiments. It is relatively stable, has a low cost, and is soluble in a variety of solvents. In addition, the compound is easily synthesized and can be used in a wide range of experiments. However, this compound has some limitations, such as a low solubility in water and a low affinity for certain proteins.

Future Directions

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine has a wide range of potential future applications. For example, it could be used to study the binding of proteins to their receptors and to investigate the effects of drugs on cell signaling pathways. In addition, this compound could be used as a starting material for the synthesis of other compounds, such as peptides, and as a reagent in organic synthesis. Finally, this compound could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and cancer.

properties

IUPAC Name

6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMTYIZZCGHGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of iron powder (1.4 g, 25.3 mmol, 4 equiv), 1-isopropyl-4-(5-nitro-pyridin-2-yl)piperazine (1.58 g, 6.32 mmol), EtOH (20 mL), H2O (5 mL), and AcOH (2.5 mL) is stirred for 2 h at 90° C., allowed to cool to RT, basified by addition of aqueous ammonia, filtered through a pad of celite and partially concentrated to remove EtOH. The aqueous residue is saturated with sodium chloride and extracted with EtOAc and DCM. The combined organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH/NH3aq, 91:8:1) to afford the title compound as a purple solid: ESI-MS: 221.1 [MH]+; TLC: Rf=0.20 (DCM/MeOH/NH3aq, 91:8:1).
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20 mL
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5 mL
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1.4 g
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2.5 mL
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Synthesis routes and methods II

Procedure details

1-Isopropyl-4-(5-nitro-pyridin-2-yl)-piperazine (0.9 g, 3.6 mmol) is dissolved in MeOH (20 mL) and tin (II) dichloride dihydrate (4 g, 18 mmol) is added. The mixture is cooled using a water bath and conc. HCl is added (4 mL). The reaction is stirred at room temperature overnight. After removing the methanol, the resultant light yellow solution is basified using conc. NaOH (pH 11) and a white precipitate is formed. The solid is collected by filtration and the water is extracted with diethyl ether (5×). The organic layers are combined, dried over MgSO4, filtered, concentrated under vacuum to afford an orange oil which crystallizes on standing to afford an orange solid (0.68 g, 86%).
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0.9 g
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20 mL
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4 g
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86%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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